

A Comparative Guide to the Spectroscopic Confirmation of 2-Hydroxyethyl Acetate

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Compound of Interest

Compound Name: 2-Hydroxyethyl acetate

CAS No.: 65071-98-9

Cat. No.: B7771454

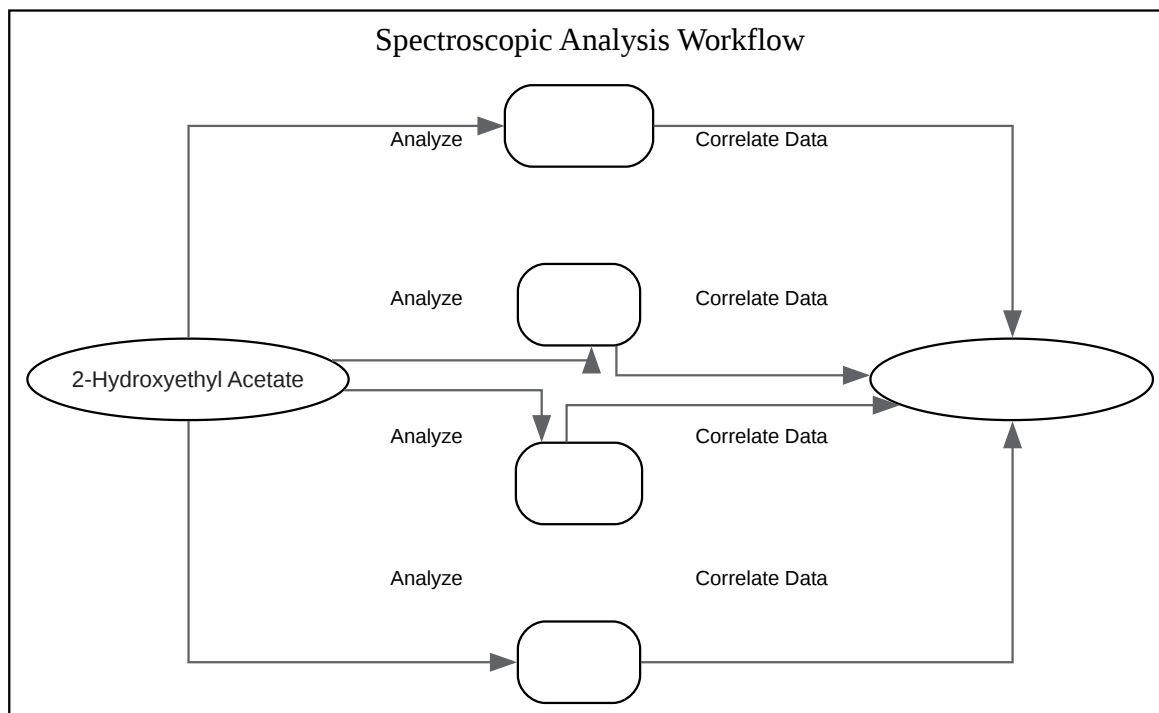
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This guide provides an in-depth analysis of the spectroscopic data used to confirm the molecular structure of **2-Hydroxyethyl acetate** (also known as ethylene glycol monoacetate). [1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features. We will objectively compare expected spectral values with experimental data across four primary spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The structural integrity of a molecule is paramount in chemical research and drug development. **2-Hydroxyethyl acetate** (C₄H₈O₃, MW: 104.10 g/mol) presents a valuable case study due to its bifunctional nature, containing both a primary alcohol and an ester group.[3][4] This guide serves as a self-validating reference, demonstrating how orthogonal analytical techniques provide unambiguous structural confirmation.

Structural Elucidation Strategy

Our approach is to systematically analyze the spectral data from each technique, correlating specific signals to the distinct chemical environments within the **2-Hydroxyethyl acetate** molecule. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides a comprehensive and trustworthy confirmation.



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Caption: Workflow for Spectroscopic Structure Confirmation.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides detailed information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The structure of **2-Hydroxyethyl acetate** predicts four distinct proton signals.

Caption: **2-Hydroxyethyl acetate** with proton environments labeled.

Analysis of ^1H NMR Spectrum: The spectrum is characterized by three main groups of signals and a broad singlet for the hydroxyl proton.

- Signal (a) - Acetyl Protons: A sharp singlet is observed around δ 2.0 ppm. Its integration value of 3H corresponds to the three equivalent protons of the methyl group. The singlet multiplicity is expected, as there are no adjacent protons to cause splitting.
- Signal (b) - Methylene Protons (HO-CH_2 -): A triplet is observed around δ 3.7 ppm. This signal integrates to 2H. The triplet pattern ($J \approx 5$ Hz) arises from coupling to the two adjacent protons of the other methylene group (c). This upfield position relative to signal (c) is due to the lesser electron-withdrawing effect of the hydroxyl group compared to the ester oxygen.
- Signal (c) - Methylene Protons ($-\text{O-CH}_2$ -): A triplet appears further downfield around δ 4.2 ppm, integrating to 2H. Its downfield shift is a direct consequence of the strong deshielding effect from the adjacent ester oxygen atom. It appears as a triplet ($J \approx 5$ Hz) due to coupling with the neighboring methylene protons (b).
- Signal (d) - Hydroxyl Proton: A broad singlet is typically observed, and its chemical shift can vary (e.g., δ 2.5-3.5 ppm) depending on concentration and solvent.[3] This broadness is due to chemical exchange and hydrogen bonding.

Comparative Data Summary: ^1H NMR

Proton Environment	Predicted Shift (ppm)	Observed Shift (ppm)[3]	Multiplicity	Integration
a ($\text{CH}_3\text{-C=O}$)	1.9 - 2.2	~ 2.0	Singlet	3H
b (HO-CH_2 -)	3.5 - 3.8	~ 3.7	Triplet	2H
c ($-\text{O-CH}_2$ -)	4.0 - 4.4	~ 4.2	Triplet	2H

| d (-OH) | Variable | Variable (Broad) | Singlet | 1H |

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule. For **2-Hydroxyethyl acetate**, four distinct carbon signals are expected.

Analysis of ^{13}C NMR Spectrum:

- Carbonyl Carbon ($>\text{C}=\text{O}$): The ester carbonyl carbon is the most deshielded, appearing far downfield around δ 171 ppm.
- Methylene Carbon ($-\text{O}-\text{CH}_2-$): The carbon atom adjacent to the ester oxygen is significantly deshielded and appears around δ 65 ppm.
- Methylene Carbon ($\text{HO}-\text{CH}_2-$): The carbon adjacent to the hydroxyl group is less deshielded than its counterpart and resonates upfield, around δ 60 ppm.
- Methyl Carbon (CH_3-): The acetyl methyl carbon is the most shielded, appearing furthest upfield around δ 21 ppm.

Comparative Data Summary: ^{13}C NMR

Carbon Environment	Predicted Shift (ppm)	Observed Shift (ppm)[5]
$\text{CH}_3-\text{C}=\text{O}$	20 - 25	~ 21
$\text{HO}-\text{CH}_2-$	58 - 62	~ 60
$-\text{O}-\text{CH}_2-$	63 - 67	~ 65

| $>\text{C}=\text{O}$ | 170 - 175 | ~ 171 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Analysis of FT-IR Spectrum: The spectrum of **2-Hydroxyethyl acetate** is a clear superposition of absorbances characteristic of both an alcohol and an ester.

- **O-H Stretch (Alcohol):** A very prominent, broad, and intense absorption band is observed in the region of 3650-3400 cm^{-1} .^{[6][7][8]} This broadening is a classic indicator of intermolecular hydrogen bonding from the hydroxyl group.^{[6][7][8]}
- **C-H Stretch (Aliphatic):** Strong absorptions are seen in the 3000-2850 cm^{-1} range, corresponding to the C-H stretching vibrations of the methyl and methylene groups.
- **C=O Stretch (Ester):** An unmistakable, sharp, and very strong absorption peak appears around 1735 cm^{-1} .^{[6][7]} This is a hallmark of a saturated ester carbonyl group.^{[6][7][8]}
- **C-O Stretch (Ester & Alcohol):** The "fingerprint region" below 1500 cm^{-1} contains strong C-O stretching bands. Esters typically show two strong C-O stretches.^[9] For **2-Hydroxyethyl acetate**, these are observed as strong absorptions in the 1300-1000 cm^{-1} range, with a particularly strong band around 1240 cm^{-1} (from the C(=O)-O portion) and another near 1050 cm^{-1} (from the O-C-C portion and the primary alcohol).

Comparative Data Summary: FT-IR

Functional Group	Vibration Mode	Predicted Wavenumber (cm^{-1})	Observed Wavenumber (cm^{-1}) ^[3]
Alcohol	O-H Stretch	3650 - 3200 (broad)	~3400 (broad)
Ester	C=O Stretch	1750 - 1735 (strong, sharp)	~1735 (strong, sharp)
Ester/Alcohol	C-O Stretch	1300 - 1000 (strong)	Multiple bands, e.g., ~1240, ~1050

| Alkane | C-H Stretch | 3000 - 2850 | Present |

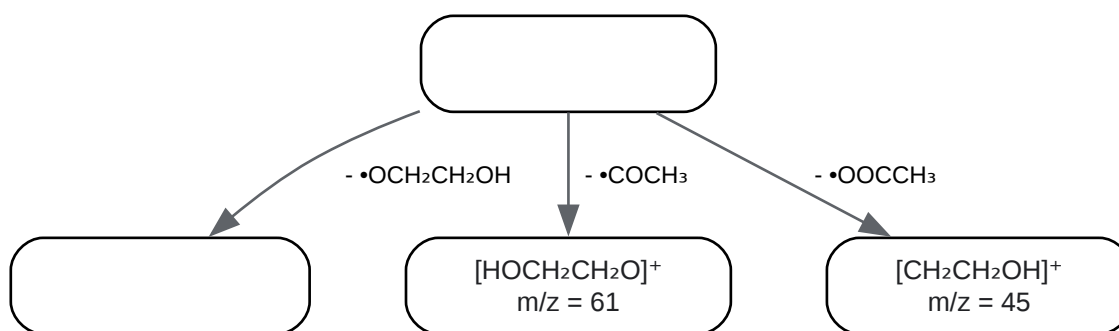
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Using Electron Ionization (EI), the molecular ion (M^{+}) is often observed, though it can be weak for alcohols.^[10]

Analysis of Mass Spectrum: The molecular weight of **2-Hydroxyethyl acetate** is 104.10 g/mol . [1][2][11] The mass spectrum will show a molecular ion peak (M^{+}) at $m/z = 104$.

Key Fragmentation Pathways: The fragmentation pattern provides corroborating evidence for the structure.

- Loss of H_2O : Alcohols frequently lose a water molecule, which would result in a peak at $m/z = 86$ ($104 - 18$). [10]
- Loss of Acetyl Group: Cleavage of the ester bond can lead to the loss of the acetyl group ($CH_3CO\bullet$) or ketene ($CH_2=C=O$), leading to significant fragments.
- $m/z = 61$: A prominent peak is often observed at $m/z = 61$, corresponding to the $[HOCH_2CH_2O]^+$ fragment.
- $m/z = 45$: This peak can be attributed to the $[HOCH_2CH_2]^+$ fragment.
- $m/z = 43$: A very strong base peak at $m/z = 43$ is characteristic of the acetyl cation $[CH_3CO]^+$, a very stable acylium ion. This is a powerful indicator of the acetate moiety.



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Caption: Key Fragmentation Pathways for **2-Hydroxyethyl Acetate** in EI-MS.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard, field-proven protocols for acquiring the data discussed.

Protocol 1: NMR Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of **2-Hydroxyethyl acetate** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[\[12\]](#)[\[13\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[13\]](#)[\[14\]](#) Ensure the solvent is of high purity to avoid extraneous peaks.
- **Dissolution:** Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[\[13\]](#)
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[\[15\]](#) Avoid any solid particulates.
- **Volume Check:** Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically 4-5 cm).[\[16\]](#)
- **Analysis:** Insert the sample into the spectrometer. The experiment involves locking onto the deuterium signal, shimming to homogenize the magnetic field, tuning the probe, and acquiring the data.[\[13\]](#)

Protocol 2: FT-IR Sample Preparation (Neat Liquid Film)

- **Sample Application:** Place one drop of neat **2-Hydroxyethyl acetate** liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- **Film Formation:** Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.
- **Analysis:** Place the salt plate assembly into the spectrometer's sample holder.
- **Data Acquisition:** Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio. A background spectrum of the empty salt plates should be acquired and automatically subtracted.

Protocol 3: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **2-Hydroxyethyl acetate** (~10-100 $\mu\text{g/mL}$) in a volatile organic solvent like dichloromethane or ethyl acetate.[\[17\]](#)[\[18\]](#)

- Injection: Inject 1 μL of the prepared sample into the Gas Chromatograph (GC) inlet, which is typically operated in splitless mode for trace analysis.[19]
- Separation: The compound travels through a capillary column (e.g., a DB-5 or similar non-polar column) where it is separated from any impurities based on its boiling point and interaction with the stationary phase.
- Ionization & Detection: As the compound elutes from the GC column, it enters the Mass Spectrometer source. Electron Ionization (EI) at 70 eV is standard. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and robust confirmation of the structure of **2-Hydroxyethyl acetate**. ^1H and ^{13}C NMR precisely map the carbon-hydrogen framework, FT-IR confirms the presence of the critical hydroxyl and ester functional groups, and Mass Spectrometry verifies the molecular weight while revealing a fragmentation pattern perfectly consistent with the proposed structure. This multi-faceted, self-validating approach exemplifies a rigorous standard for molecular characterization in scientific research.

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